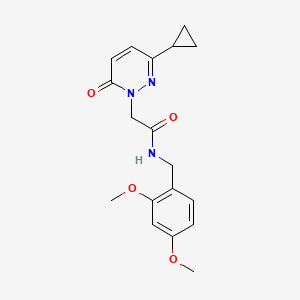
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,4-dimethoxybenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,4-dimethoxybenzyl)acetamide is a synthetic organic compound often used in various scientific fields due to its unique chemical properties. This compound's structure comprises a pyridazinone core attached to a cyclopropyl group and a 2,4-dimethoxybenzyl moiety through an acetamide linkage. The combination of these structural features contributes to its versatility in chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,4-dimethoxybenzyl)acetamide typically involves the reaction of 3-cyclopropyl-6-oxopyridazine with N-(2,4-dimethoxybenzyl)acetamide in the presence of a suitable base such as potassium carbonate. The reaction is often carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions to yield the desired product with high efficiency.
Industrial Production Methods: : Industrial production of this compound generally follows the synthetic route mentioned above but on a larger scale. This involves meticulous control of reaction parameters such as temperature, solvent, and base concentration to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions it Undergoes: : This compound can undergo various chemical reactions, including:
Oxidation: : It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: : It can be reduced to yield amines or alcohols.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: : Agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: : Using halogens or alkylating agents in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Amines or alcohols.
Substitution: : Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: : In chemistry, 2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,4-dimethoxybenzyl)acetamide is used as a building block for synthesizing more complex molecules, such as pharmaceuticals and agrochemicals.
Biology: : Biologically, it is often used as a probe to study enzyme interactions or as a substrate in biochemical assays to elucidate metabolic pathways.
Medicine: : In medicine, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: : In the industrial sector, it is used as an intermediate in the synthesis of dyes, polymers, and specialty chemicals.
Mechanism of Action
Mechanism of Action: : The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its mode of action often involves the inhibition or activation of these targets, leading to desired biological outcomes.
Molecular Targets and Pathways Involved: : It can target various enzymes like kinases or phosphatases, modulating signaling pathways crucial for cellular processes. The interaction with receptors can trigger cascades that influence cellular functions, such as apoptosis or proliferation.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: : Compared to other pyridazinone derivatives, 2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,4-dimethoxybenzyl)acetamide exhibits distinct properties due to the presence of the cyclopropyl and 2,4-dimethoxybenzyl groups. These groups enhance its chemical stability and biological activity.
List of Similar Compounds
3-Cyclopropyl-6-oxopyridazin-1(6H)-yl derivatives
N-(2,4-Dimethoxybenzyl)acetamide derivatives
Pyridazinone-based compounds with various substituents
There you have it! A detailed dive into the fascinating world of this compound. How’s that for a start?
Properties
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[(2,4-dimethoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-24-14-6-5-13(16(9-14)25-2)10-19-17(22)11-21-18(23)8-7-15(20-21)12-3-4-12/h5-9,12H,3-4,10-11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMDPMOEXNFPPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
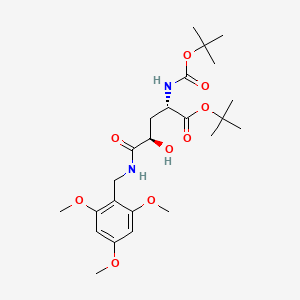
![3-chloro-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide](/img/structure/B2949417.png)
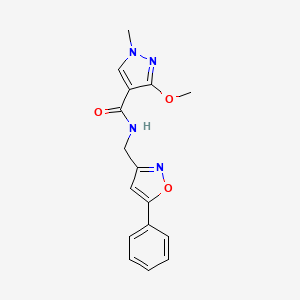
![4-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-2-phenyl-1,3-thiazole](/img/structure/B2949419.png)
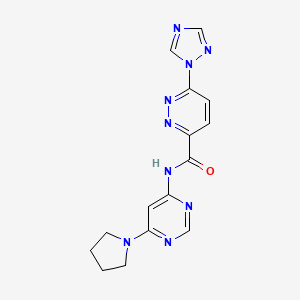
![[2-Bromo-5-(hydroxymethyl)-3-methylphenyl]methanol](/img/structure/B2949424.png)
![5-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2949428.png)
![N-{[5-(butylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide](/img/structure/B2949429.png)
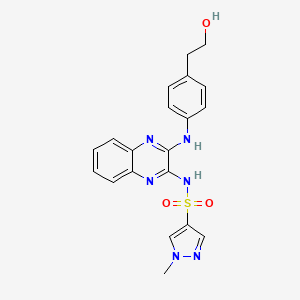
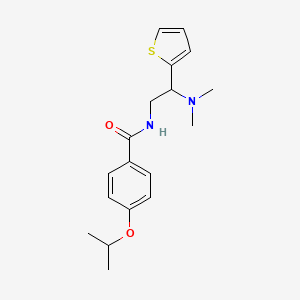

![2-(4-fluorophenyl)-5-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2949436.png)
![2-(phenylformamido)-N-{[2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}acetamide](/img/structure/B2949437.png)
![6-chloro-N-{[4-(3-fluorophenyl)oxan-4-yl]methyl}pyridine-3-sulfonamide](/img/structure/B2949438.png)
